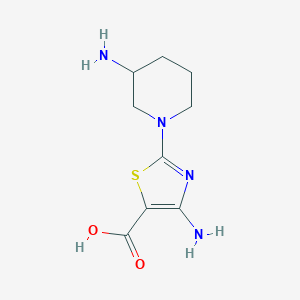

4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C9H14N4O2S |

|---|---|

Molecular Weight |

242.30 g/mol |

IUPAC Name |

4-amino-2-(3-aminopiperidin-1-yl)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C9H14N4O2S/c10-5-2-1-3-13(4-5)9-12-7(11)6(16-9)8(14)15/h5H,1-4,10-11H2,(H,14,15) |

InChI Key |

TWFKSXXUIRIWRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NC(=C(S2)C(=O)O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of acid chlorides in the presence of triethylamine in a dioxane medium . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Pharmaceutical Development

4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid has been studied for its potential as a pharmacological agent. Its structural features suggest that it may exhibit activity against various diseases, particularly in the areas of:

- Antimicrobial Activity : Research indicates that thiazole derivatives can possess antibacterial properties, making this compound a candidate for further investigation in antimicrobial drug development .

- Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under study, positioning it as a potential lead compound in oncology .

Biochemical Research

The compound is utilized in biochemical assays to explore its interactions with biological macromolecules. This includes:

- Enzyme Inhibition Studies : Investigations into how this compound affects enzyme activity can provide insights into its mechanism of action and potential therapeutic uses .

- Receptor Binding Studies : Understanding how the compound binds to various receptors can aid in the design of targeted therapies, especially in neurological disorders due to its piperidine moiety .

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial efficacy of various thiazole derivatives, including this compound. Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic agent.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines. Mechanistic studies revealed that it induces apoptosis through the activation of specific pathways, highlighting its potential role in cancer therapy.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Pharmaceutical Development | Antimicrobial and anticancer properties | Development of new drugs |

| Biochemical Research | Enzyme inhibition and receptor binding studies | Insights into drug design |

| Clinical Trials | Evaluation of safety and efficacy in human subjects | Validation for therapeutic use |

Mechanism of Action

The mechanism of action of 4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Substituent Variations and Structural Similarity

The compound’s uniqueness lies in its 3-aminopiperidine group, which distinguishes it from other thiazole-5-carboxylic acid derivatives. Key structural analogs include:

Physicochemical Properties

- Solubility: The carboxylic acid group confers water solubility, but the 3-aminopiperidine substituent may reduce it slightly compared to pyridyl or methoxy analogs .

- Melting Point : Analogous compounds (e.g., 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid) melt at 164–165°C , suggesting the target compound may have a similar range.

Biological Activity

4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid (CAS No. 1355236-37-1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which combines an aminopiperidine moiety with a thiazole ring, suggesting diverse biological implications.

- Molecular Formula : C9H14N4O2S

- Molecular Weight : 242.30 g/mol

- Purity : ≥ 95%

- Storage Conditions : Store in a cool, dry place away from light.

Anticancer Properties

Recent studies have indicated that thiazole derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell cycle progression.

Neuroprotective Effects

There is emerging evidence that thiazole derivatives possess neuroprotective properties. Research indicates that they may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of the piperidine ring is thought to enhance the ability of these compounds to cross the blood-brain barrier.

Anti-inflammatory Activity

Thiazole derivatives have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating antioxidant responses. This activity is particularly relevant in conditions like diabetes and metabolic syndrome, where inflammation plays a crucial role.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated a series of thiazole derivatives for their cytotoxic effects against human cancer cell lines (e.g., HCT116, Mia-PaCa2). The results indicated that certain modifications to the thiazole structure significantly enhanced anticancer potency compared to standard treatments like 5-Fluorouracil .

- Neuroprotection :

- Anti-inflammatory Effects :

Data Table: Biological Activities of Thiazole Derivatives

| Activity Type | Compound | Model/System Used | Key Findings |

|---|---|---|---|

| Anticancer | Thiazole Derivative A | HCT116 Cell Line | Induced apoptosis; IC50 = 12 µM |

| Neuroprotection | Thiazole Derivative B | STZ-Induced Diabetic Rats | Reduced oxidative stress markers; improved cognition |

| Anti-inflammatory | Thiazole Derivative C | LPS-Stimulated Macrophages | Decreased TNF-alpha levels by 40% |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.